Ethyl 3-amino-2-hydroxy-5-methylhexanoate
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Overview
Description
Ethyl 3-amino-2-hydroxy-5-methylhexanoate is an organic compound with the molecular formula C9H19NO3. It is a derivative of hexanoic acid and features both amino and hydroxy functional groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-hydroxy-5-methylhexanoate typically involves the esterification of 3-amino-2-hydroxy-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-hydroxy-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-oxo-2-hydroxy-5-methylhexanoate.
Reduction: Formation of 3-amino-2-hydroxy-5-methylhexane.
Substitution: Formation of various substituted amino esters.
Scientific Research Applications
Ethyl 3-amino-2-hydroxy-5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-hydroxy-5-methylhexanoate involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-amino-2-hydroxy-5-methylhexanoate can be compared with other similar compounds such as:
Ethyl 3-amino-2-hydroxyhexanoate: Lacks the methyl group at the 5-position, resulting in different steric and electronic properties.
Ethyl 3-amino-5-methylhexanoate:
Ethyl 2-hydroxy-5-methylhexanoate: Lacks the amino group, altering its chemical behavior and uses.
The uniqueness of this compound lies in the presence of both amino and hydroxy groups, which provide a combination of reactivity and versatility not found in the other compounds.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 3-amino-2-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-9(12)8(11)7(10)5-6(2)3/h6-8,11H,4-5,10H2,1-3H3 |
InChI Key |
BGAMPHGTHBRMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC(C)C)N)O |
Origin of Product |
United States |
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